molecular formula C5H3Cl2IN2 B13925273 2,3-Dichloro-5-iodopyridin-4-amine

2,3-Dichloro-5-iodopyridin-4-amine

Katalognummer: B13925273
Molekulargewicht: 288.90 g/mol
InChI-Schlüssel: QPUIIHAJXRUSKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-5-iodopyridin-4-amine is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms on the pyridine ring, which imparts unique electronic properties and reactivity patterns. The molecular formula of this compound is C5H3Cl2IN2, and it has a molecular weight of 288.9 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-iodopyridin-4-amine typically involves halogenation reactions on pyridine derivatives. One common method includes the chlorination and iodination of pyridine rings, followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .

Eigenschaften

Molekularformel

C5H3Cl2IN2

Molekulargewicht

288.90 g/mol

IUPAC-Name

2,3-dichloro-5-iodopyridin-4-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)

InChI-Schlüssel

QPUIIHAJXRUSKH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.